molecular formula C13H14ClNO2 B12334584 Ethyl 3-(5-Chloro-3-indolyl)propanoate CAS No. 221188-29-0

Ethyl 3-(5-Chloro-3-indolyl)propanoate

Cat. No.: B12334584
CAS No.: 221188-29-0
M. Wt: 251.71 g/mol
InChI Key: KUSGVMJASDDKPP-UHFFFAOYSA-N
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Description

Ethyl 3-(5-Chloro-3-indolyl)propanoate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole ring substituted with a chlorine atom at the 5-position and an ethyl ester group at the 3-position of the propanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-Chloro-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 5-chloroindole and ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-Chloro-3-indolyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Ethyl 3-(5-Chloro-3-indolyl)propanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-Chloro-3-indolyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Chloro-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors in biological systems, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses. The exact molecular targets and pathways would depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Ethyl 3-(5-Chloro-3-indolyl)propanoate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-Bromoindole: Used in organic synthesis and as a building block for more complex molecules.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

CAS No.

221188-29-0

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

ethyl 3-(5-chloro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14ClNO2/c1-2-17-13(16)6-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3

InChI Key

KUSGVMJASDDKPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=C(C=C2)Cl

Origin of Product

United States

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